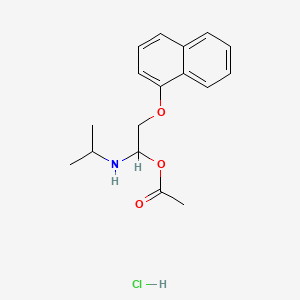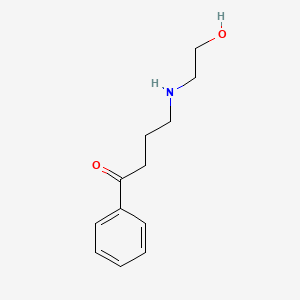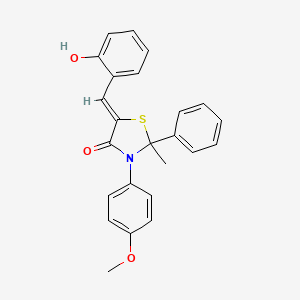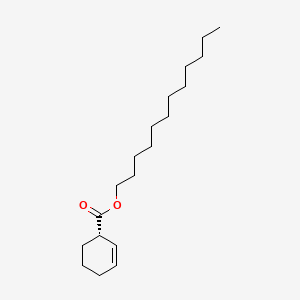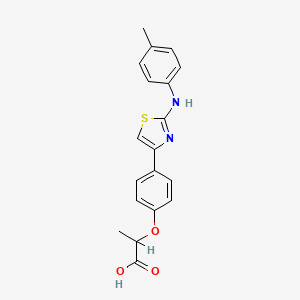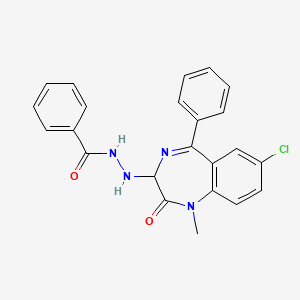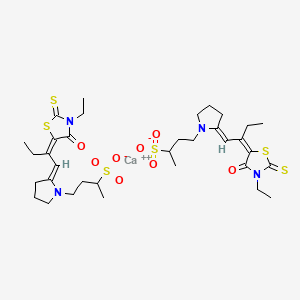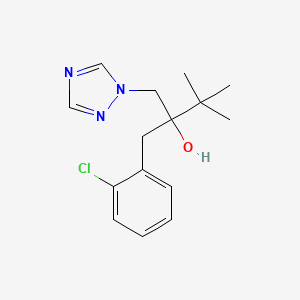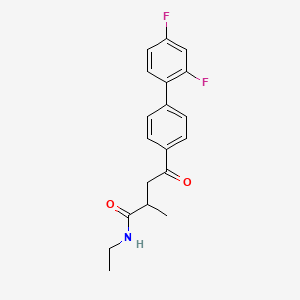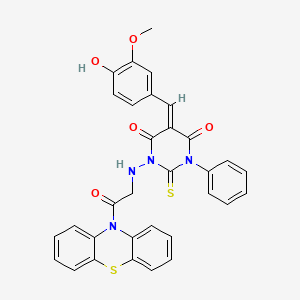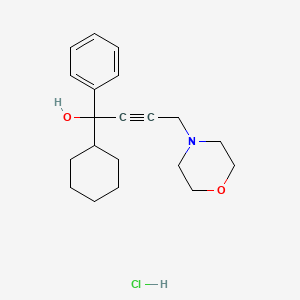
alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is known for its complex molecular structure, which includes a morpholine ring, a propynyl group, and a phenylcyclohexane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propynyl Group: The initial step involves the formation of the propynyl group through a reaction between propargyl bromide and morpholine under basic conditions.
Cyclohexane Derivative Formation:
Coupling Reaction: The final step involves coupling the propynyl-morpholine derivative with the phenylcyclohexane derivative under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated morpholine derivatives.
Applications De Recherche Scientifique
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and anti-cancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as glucosylceramide synthase, which plays a role in glycosphingolipid metabolism. This inhibition can lead to alterations in cellular signaling and membrane dynamics, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride can be compared with other similar compounds, such as:
DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: Similar in structure but differs in the length of the carbon chain and specific functional groups.
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide: Shares the morpholine and propynyl groups but has different substituents on the phenyl ring.
Propriétés
Numéro CAS |
2110-41-0 |
|---|---|
Formule moléculaire |
C20H28ClNO2 |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
1-cyclohexyl-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c22-20(18-8-3-1-4-9-18,19-10-5-2-6-11-19)12-7-13-21-14-16-23-17-15-21;/h1,3-4,8-9,19,22H,2,5-6,10-11,13-17H2;1H |
Clé InChI |
OVJRRIWNZMDGPC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C#CCN2CCOCC2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


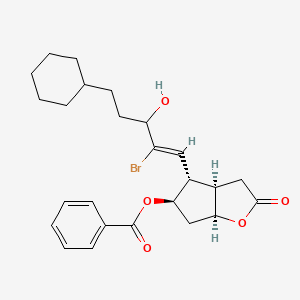
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
